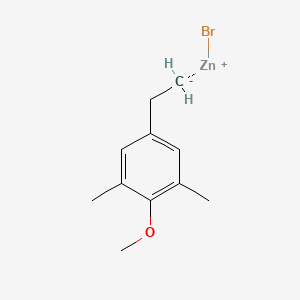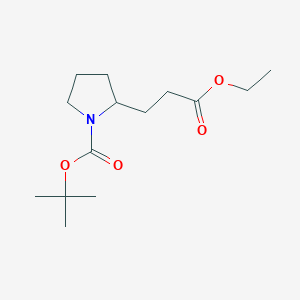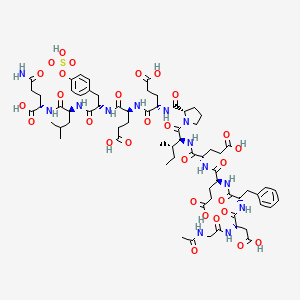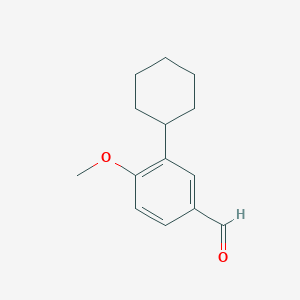
Methyl 3-chloro-5-methylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-5-methyl-2-pyridinecarboxylate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 3rd position and a methyl group at the 5th position on the pyridine ring, along with a carboxylate ester group at the 2nd position. This compound is a colorless to pale yellow liquid, soluble in common organic solvents such as ethanol, dimethylformamide, and chloroform .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-methyl-2-pyridinecarboxylate typically involves the chlorination of 5-methyl-2-pyridinecarboxylic acid followed by esterification. One common method includes:
Chlorination: 5-methyl-2-pyridinecarboxylic acid is treated with thionyl chloride (SOCl2) to introduce the chlorine atom at the 3rd position.
Esterification: The resulting 3-chloro-5-methyl-2-pyridinecarboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid (H2SO4) to form Methyl 3-chloro-5-methyl-2-pyridinecarboxylate.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-chloro-5-methyl-2-pyridinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Ester Hydrolysis: 3-chloro-5-methyl-2-pyridinecarboxylic acid.
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-5-methyl-2-pyridinecarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of anti-inflammatory and antiviral agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-chloro-5-methyl-2-pyridinecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with protein function. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .
Comparación Con Compuestos Similares
Methyl 3-chloro-5-methyl-2-pyridinecarboxylate can be compared with other similar compounds such as:
Methyl 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and biological activities.
3-chloro-2-pyridinecarboxylic acid methyl ester: Lacks the methyl group at the 5th position, leading to different reactivity and applications.
The uniqueness of Methyl 3-chloro-5-methyl-2-pyridinecarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
methyl 3-chloro-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(9)7(10-4-5)8(11)12-2/h3-4H,1-2H3 |
Clave InChI |
XPGLUBNEWVJOHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[[(3R,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]methyl]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13911690.png)






![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)


![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)



